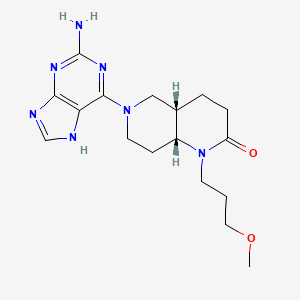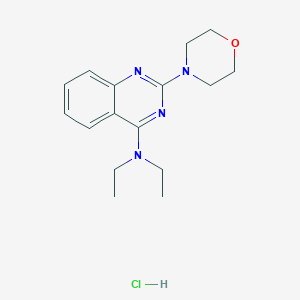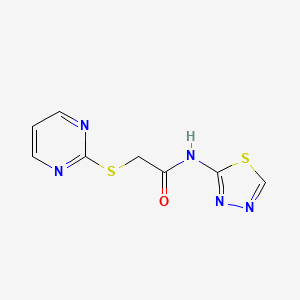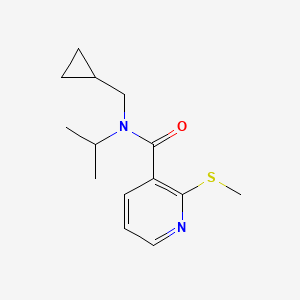![molecular formula C14H12N2O4S B5458351 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.34 g/mol.
Aplicaciones Científicas De Investigación
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have low toxicity and is relatively stable in biological systems. It has been found to accumulate in cancer cells and induce apoptosis, while sparing normal cells. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to selectively bind to metal ions, making it a potential tool for detecting metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its low toxicity and stability in biological systems. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one also has the potential to selectively bind to metal ions and induce apoptosis in cancer cells, making it a useful tool for studying these processes. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in research.
Direcciones Futuras
There are several future directions for 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one research. One direction is to further investigate its mechanism of action in cancer cells and metal ion detection. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one could be modified to improve its selectivity and potency for metal ion detection and cancer cell growth inhibition. Overall, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has potential for various applications in scientific research and warrants further investigation.
Métodos De Síntesis
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-nitroaniline with thiophene-2-carbaldehyde to form the intermediate 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)prop-2-en-1-one. This intermediate is then reduced with sodium borohydride to form 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one.
Propiedades
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-9-10(16(18)19)4-5-11(13)15-7-6-12(17)14-3-2-8-21-14/h2-9,15H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJVBDFPNTYKO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)


![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)


![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)

![1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458363.png)
